molecular formula C9H9N5O4 B12638113 (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol CAS No. 921933-59-7

(3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol

Cat. No.: B12638113
CAS No.: 921933-59-7
M. Wt: 251.20 g/mol
InChI Key: YJCBBPGLWXLGKS-UHFFFAOYSA-N
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Description

(3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a complex organic compound belonging to the benzotriazine family This compound is characterized by its unique structure, which includes an ethylimino group, a nitro group, and a benzotriazinone core

Preparation Methods

The synthesis of (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzotriazinone Core: The initial step involves the synthesis of the benzotriazinone core through a cyclization reaction of appropriate precursors.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric and sulfuric acids.

    Addition of the Ethylimino Group: The ethylimino group is added through a condensation reaction with an appropriate ethylamine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

(3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or ethylimino groups are replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions.

Scientific Research Applications

(3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the ethylimino group may interact with cellular proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

(3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol can be compared with other benzotriazine derivatives, such as:

    (3E)-3-(Methylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol: Similar structure but with a methylimino group instead of an ethylimino group.

    (3E)-3-(Ethylimino)-7-chloro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol: Similar structure but with a chloro group instead of a nitro group.

    (3E)-3-(Ethylimino)-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-one: Similar structure but with a ketone group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

921933-59-7

Molecular Formula

C9H9N5O4

Molecular Weight

251.20 g/mol

IUPAC Name

N-ethyl-7-nitro-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine

InChI

InChI=1S/C9H9N5O4/c1-2-10-9-11-13(16)8-5-6(14(17)18)3-4-7(8)12(9)15/h3-5H,2H2,1H3,(H,10,11)

InChI Key

YJCBBPGLWXLGKS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=[N+](C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=N1)[O-])[O-]

Origin of Product

United States

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